molecular formula C33H34ClN3O3S B297253 N-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl]-N-(2-chlorobenzyl)-4-methylbenzenesulfonamide

N-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl]-N-(2-chlorobenzyl)-4-methylbenzenesulfonamide

カタログ番号 B297253
分子量: 588.2 g/mol
InChIキー: NLEYHQYQJNCTQJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl]-N-(2-chlorobenzyl)-4-methylbenzenesulfonamide, commonly known as CPCA, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively block the activity of a specific protein target. In

作用機序

CPCA works by binding to the ATP-binding site of PKD, which prevents the protein from being phosphorylated and activated. This results in the inhibition of PKD activity and downstream signaling pathways.
Biochemical and physiological effects:
CPCA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that CPCA can inhibit cell proliferation, induce cell death, and block the invasion and migration of cancer cells. In vivo studies have shown that CPCA can inhibit tumor growth and metastasis in animal models of cancer.

実験室実験の利点と制限

One of the main advantages of using CPCA in lab experiments is its selectivity for PKD. This allows researchers to specifically study the role of PKD in various cellular processes and disease models. However, one limitation of using CPCA is its relatively low potency, which can require higher concentrations to achieve the desired effect. Additionally, CPCA has a relatively short half-life, which can limit its effectiveness in some experiments.

将来の方向性

There are several potential future directions for research involving CPCA. One area of interest is the development of more potent and selective inhibitors of PKD. Another area of interest is the study of the role of PKD in various disease models, including cancer, cardiovascular disease, and neurodegenerative diseases. Finally, the development of new drug delivery methods for CPCA could improve its effectiveness in vivo and lead to new therapeutic applications.

合成法

The synthesis of CPCA involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 2-chlorobenzylamine with 4-methylbenzenesulfonyl chloride to form N-(2-chlorobenzyl)-4-methylbenzenesulfonamide. The second step involves the reaction of this intermediate product with N-(4-benzhydryl-1-piperazinyl)-2-oxoethylamine to form the final product, CPCA. The overall yield of this synthesis method is approximately 50%.

科学的研究の応用

CPCA has been widely used in scientific research as a selective inhibitor of the protein target, protein kinase D (PKD). PKD plays a critical role in many cellular processes, including cell proliferation, differentiation, and survival. By selectively inhibiting PKD activity, CPCA has been used to study the role of PKD in various cellular processes and disease models.

特性

分子式

C33H34ClN3O3S

分子量

588.2 g/mol

IUPAC名

N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-N-[(2-chlorophenyl)methyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C33H34ClN3O3S/c1-26-16-18-30(19-17-26)41(39,40)37(24-29-14-8-9-15-31(29)34)25-32(38)35-20-22-36(23-21-35)33(27-10-4-2-5-11-27)28-12-6-3-7-13-28/h2-19,33H,20-25H2,1H3

InChIキー

NLEYHQYQJNCTQJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2Cl)CC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

正規SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2Cl)CC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。